3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16248792
InChI: InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C16H23NO8S
Molecular Weight: 389.4 g/mol

3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt

CAS No.:

Cat. No.: VC16248792

Molecular Formula: C16H23NO8S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt -

Specification

Molecular Formula C16H23NO8S
Molecular Weight 389.4 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;3-(3-methylsulfonylphenyl)piperidine
Standard InChI InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Standard InChI Key JUXRLGRCXHOPLH-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound comprises a piperidine ring substituted at the 3-position with a 3-(methanesulfonyl)phenyl group, complexed with L-tartaric acid (Figure 1). The piperidine ring adopts a chair conformation, with the methanesulfonyl group (-SO₂CH₃) conferring electron-withdrawing properties that influence reactivity. The stereocenter at C3 of the piperidine ring determines the compound’s (S)-configuration, critical for its biological activity.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name(3R)-3-(3-methylsulfonylphenyl)piperidine; 2,3-dihydroxybutanedioic acid
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O
InChI KeyJUXRLGRCXHOPLH-MERQFXBCSA-N
XLogP31.2 (predicted)

The tartaric acid moiety forms diastereomeric salts with the piperidine base, enabling resolution of enantiomers via differential crystallization . This method exploits the distinct solubility profiles of diastereomers, a cornerstone of chiral separations in asymmetric synthesis.

Synthesis and Chiral Resolution

Grignard Reaction and Cyclization

The synthesis begins with N-protected 3-piperidone undergoing a Grignard reaction with 3-(methanesulfonyl)phenylmagnesium bromide. This step forms 3-hydroxy-3-(3-methanesulfonylphenyl)piperidine, which subsequently undergoes dehydration to yield a mixture of Δ³- and Δ²-piperideine intermediates . Transition metal-catalyzed hydrogenation (e.g., Pd/C) saturates the double bond, producing racemic N-protected 3-(3-methanesulfonylphenyl)piperidine.

Deprotection and Resolution

Deprotection of the N-benzyl or N-tert-butyldimethylsilyl group via acidic or hydrogenolytic conditions yields racemic 3-(3-methanesulfonylphenyl)piperidine. Chiral resolution employs L-tartaric acid in isopropanol, forming diastereomeric salts. For instance, dissolving racemic base (100 g, 621.1 mmol) in isopropanol and adding L-tartaric acid (93.16 g, 622.2 mmol) induces preferential crystallization of the (S)-enantiomer salt at -20°C . The resolved salt is then basified to isolate enantiopure (S)-3-(3-methanesulfonylphenyl)piperidine.

Table 2: Resolution Conditions

ParameterValue
SolventIsopropanol
Resolving AgentL-Tartaric Acid
Crystallization Temp.-20°C
Yield71–96%

Physicochemical Properties

Solubility and Stability

The tartaric acid salt exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in nonpolar solvents. Aqueous solubility is pH-dependent, with improved dissolution under acidic conditions due to protonation of the piperidine nitrogen. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C, consistent with sulfonyl-containing compounds.

Spectroscopic Characterization

  • MS-ESI: m/z 242.1 [M+H]⁺ for the free base, confirming molecular weight.

  • ¹H NMR (D₂O): δ 7.8–7.6 (m, 4H, aromatic), 3.4–3.1 (m, 1H, piperidine C3-H), 3.0 (s, 3H, -SO₂CH₃) .

  • IR: Peaks at 1150 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (O-H from tartaric acid).

Applications in Pharmaceutical Research

Intermediate in PARP Inhibitor Synthesis

The compound serves as a chiral intermediate in synthesizing niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy. The (S)-enantiomer’s configuration aligns with niraparib’s active pharmaceutical ingredient (API), underscoring the importance of enantiopurity in drug efficacy .

Neurological Research

As a sigma-1 receptor ligand, 3-(3-methanesulfonylphenyl)piperidine derivatives modulate neurotransmitter release, showing potential in treating neuropathic pain and neurodegenerative diseases. The tartaric acid salt’s stability facilitates formulation studies for central nervous system (CNS) therapeutics.

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